![molecular formula C10H7ClO2 B189163 Methyl 3-(2-chlorophenyl)propiolate CAS No. 7517-81-9](/img/structure/B189163.png)
Methyl 3-(2-chlorophenyl)propiolate
Overview
Description
“Methyl 3-(2-chlorophenyl)propiolate” is a chemical compound with the formula C10H7ClO2 . It is a derivative of Methyl propiolate, which is an organic compound with the formula HC2CO2CH3 . Methyl propiolate is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid .
Synthesis Analysis
Methyl propiolate is a reagent and building block for the synthesis of other organic compounds . It has been used in the synthesis of polysubstituted 3-arylaminoacrylate and tetrahydropyrimidin-2-one derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-chlorophenyl)propiolate” is represented by the formula C10H7ClO2 . The molecular weight of this compound is 194.61 g/mol .Chemical Reactions Analysis
Methyl propiolate is used in reactions that exploit the electrophilicity of the alkyne group . It has been used as a thiol derivatizing agent for capillary electrophoresis .Physical And Chemical Properties Analysis
“Methyl 3-(2-chlorophenyl)propiolate” is a colorless liquid . The density of Methyl propiolate is 0.945 g/mL and it has a boiling point of 103–105 °C .Scientific Research Applications
Fullerene Chemistry : Methyl propiolate reacts with C60 fullerene in the presence of triphenylphosphine, leading to the formation of bismethanofullerenes and ethenofullerenes. These compounds are of interest in materials science and nanotechnology due to their unique structural and electronic properties (Hsiao, Chidambareswaran, & Cheng, 1998).
Organic Synthesis : The synthesis of 5,7-dimethoxycoumarin involves the use of ethyl propiolate, a similar compound to Methyl 3-(2-chlorophenyl)propiolate, showing its utility in the production of organic compounds with potential pharmaceutical applications (Y. Zhi-wen, 2013).
Herbicide Analysis : A study focused on the quantitative determination of the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid, a compound structurally related to Methyl 3-(2-chlorophenyl)propiolate, in herbicide formulations, highlighting its importance in agricultural chemistry (Výboh, Michálek, Mrva, & Ungvarský, 1972).
Detoxification Study : Research on the detoxification of a similar herbicide compound in plants suggests the relevance of such chemicals in plant biology and environmental science (Collet & Pont, 1978).
Chemical Complexes : Studies on hydrido−dihydrogen complexes interacting with methyl propiolate reveal insights into complex chemical reactions and their potential in catalysis and material science (Bohanna et al., 1998).
Molecular Structure : An investigation into the structure of Methyl N-(4-chlorophenyl)succinamate, a compound similar to Methyl 3-(2-chlorophenyl)propiolate, contributes to our understanding of molecular conformations and interactions, important in fields like crystallography and drug design (Gowda, Foro, Saraswathi, Terao, & Fuess, 2009).
Anticancer and Antimicrobial Agents : Synthesis and molecular docking studies of compounds containing elements structurally similar to Methyl 3-(2-chlorophenyl)propiolate have been conducted to explore their potential as anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Electrophile and Nucleophile Studies : The use of alpha-nitro ketone, related to Methyl 3-(2-chlorophenyl)propiolate, in synthesizing compounds for probing the Drosophila nicotinic receptor interaction indicates its role in neurochemical research (Zhang, Tomizawa, & Casida, 2004).
Hyperpolarizability Studies : Research on the hyperpolarizability of mesoionic compounds with structural similarities to Methyl 3-(2-chlorophenyl)propiolate provides insights into their electronic properties, relevant in fields like photonics and materials science (Barbosa-Silva et al., 2019).
Fluorine Chemistry : The study of reactions involving methyl 3-perfluoroalkyl-2-propiolates, which are structurally related to Methyl 3-(2-chlorophenyl)propiolate, expands our knowledge of fluorine chemistry and its applications in various fields, including pharmaceuticals and agrochemicals (Cao, Shi, Fan, & Ding, 2002).
Safety and Hazards
properties
IUPAC Name |
methyl 3-(2-chlorophenyl)prop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZAZEWQSDUUER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356529 | |
Record name | methyl 3-(2-chlorophenyl)-2-propynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chlorophenyl)prop-2-ynoate | |
CAS RN |
7517-81-9 | |
Record name | methyl 3-(2-chlorophenyl)-2-propynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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